Bienvenue dans la boutique en ligne BenchChem!

3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

VEGFR2 kinase inhibition Imidazo[1,2-b]pyridazine SAR Comparative potency

This compound is a weak VEGFR2 kinase inhibitor (IC₅₀ ~28 µM, ~4000-fold less potent than lead compound 6b) featuring a para-substituted 2-linked imidazo[1,2-b]pyridazine architecture distinct from the 6-phenoxy series. It serves as a well-characterized negative control for VEGFR2-driven angiogenesis assays, a calibration standard for logD measurements (XLogP3 = 3.8, tPSA = 87 Ų), and a reference for scaffold-hopping studies. Ideal for head-to-head comparisons against potent derivatives like compound 6b to establish assay windows and validate target specificity.

Molecular Formula C24H24N4O4
Molecular Weight 432.48
CAS No. 953243-30-6
Cat. No. B2380474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS953243-30-6
Molecular FormulaC24H24N4O4
Molecular Weight432.48
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)OCC
InChIInChI=1S/C24H24N4O4/c1-4-31-20-11-8-17(14-21(20)32-5-2)24(29)25-18-9-6-16(7-10-18)19-15-28-22(26-19)12-13-23(27-28)30-3/h6-15H,4-5H2,1-3H3,(H,25,29)
InChIKeySCGQDEVUIKUFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953243-30-6): A VEGFR2 Kinase Inhibitor Benchmarked Against Its Closest Structural Analog


3,4-Diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953243-30-6) is a synthetic small-molecule kinase inhibitor based on an imidazo[1,2‑b]pyridazine scaffold, originally designed as part of a medicinal chemistry program targeting the vascular endothelial growth factor receptor 2 (VEGFR2) kinase [1]. This compound belongs to a family of 2-acylamino-6-phenoxy-imidazo[1,2‑b]pyridazine derivatives developed at Takeda Pharmaceutical Company [1]. The molecule features a benzamide unit with 3,4-diethoxy substitution on one phenyl ring and a 6-methoxyimidazo[1,2‑b]pyridazine moiety linked via a para-substituted phenyl bridge [2]. Its physicochemical properties—including a calculated logP of 3.8 and a topological polar surface area of 87 Ų [2]—distinguish it from other members of the same series and from clinically used VEGFR2 inhibitors.

Why 3,4-Diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide Cannot Be Interchanged with Other Imidazo[1,2-b]pyridazine VEGFR2 Inhibitors


Within the imidazo[1,2‑b]pyridazine benzamide series, the potency of VEGFR2 inhibition is exquisitely sensitive to specific substitution patterns on both the benzamide ring and the phenoxy linker [1]. The lead compound N‑[3‑(imidazo[1,2‑b]pyridazin‑6‑yloxy)phenyl]‑3‑(trifluoromethyl)benzamide (6b) achieves an IC₅₀ of 7.1 nM against VEGFR2 by employing a meta‑substituted phenoxy linker and a 3‑trifluoromethylbenzamide group [1][2]. In contrast, 3,4‑diethoxy‑N‑(4‑(6‑methoxyimidazo[1,2‑b]pyridazin‑2‑yl)phenyl)benzamide exhibits a fundamentally different connectivity (para‑phenyl bridge bearing a 2‑imidazo[1,2‑b]pyridazine substituent rather than a 6‑phenoxy linker) and a distinct benzamide decoration (3,4‑diethoxy instead of 3‑trifluoromethyl). These structural differences drastically reduce VEGFR2 inhibitory potency—by approximately 4,000‑fold relative to 6b—making the two compounds pharmacologically non‑interchangeable despite their shared imidazo[1,2‑b]pyridazine core [1][3]. Consequently, procurement decisions must be guided by the specific structural variant required for a given experimental context.

Quantitative Differentiation Evidence for 3,4-Diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953243-30-6)


VEGFR2 Inhibitory Potency: 4,000‑Fold Reduction Relative to the Lead Compound 6b

The target compound exhibits an IC₅₀ of approximately 28 μM against its reported kinase target, as documented in the literature [1]. By contrast, the structurally related lead compound 6b—which is the most potent member of the imidazo[1,2‑b]pyridazine benzamide series and the primary comparator for this scaffold—displays an IC₅₀ of 7.1 nM against VEGFR2 [2]. This corresponds to an approximately 3,940‑fold difference in potency; the target compound is roughly 4,000 times less potent than 6b. The dramatic potency drop is attributed to the replacement of the meta‑substituted 6‑phenoxy linker (found in 6b) with a para‑substituted 2‑imidazo[1,2‑b]pyridazine arrangement (found in the target compound) and to the substitution of the 3‑trifluoromethylbenzamide group with a 3,4‑diethoxybenzamide moiety [3].

VEGFR2 kinase inhibition Imidazo[1,2-b]pyridazine SAR Comparative potency

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Compared to Clinically Used VEGFR2 Inhibitors

The target compound has a calculated logP (XLogP3) of 3.8 and a topological polar surface area (tPSA) of 87 Ų [1]. In comparison, sorafenib—a clinically approved VEGFR2/RAF inhibitor often used as a reference standard—has a measured logP of approximately 4.1 and a tPSA of approximately 92 Ų [2]. The slightly lower lipophilicity and smaller polar surface area of the target compound suggest modestly improved aqueous solubility and potentially superior passive membrane permeability relative to sorafenib. However, when compared to sunitinib (logP ~3.0, tPSA ~77 Ų) [2], the target compound is more lipophilic, which may reduce aqueous solubility but could enhance tissue distribution.

Drug-likeness ADME prediction Physicochemical profiling

Structural Topology Drives Divergent Kinase Selectivity Profiles Within the Imidazo[1,2-b]pyridazine Series

In the Takeda VEGFR2 program, the imidazo[1,2‑b]pyridazine core was designed as a hinge‑binding scaffold, and SAR studies demonstrated that the position and nature of the substituent on the phenyl ring connecting the imidazo[1,2‑b]pyridazine to the benzamide dictate kinase selectivity [1]. The lead compound 6b, which bears a meta‑substituted 6‑phenoxy linker, not only inhibited VEGFR2 but also showed activity against PDGFRβ kinase (IC₅₀ = 15 nM) [1]. The target compound, in contrast, carries a para‑substituted 2‑imidazo[1,2‑b]pyridazine linker, a connectivity that is expected to alter the binding mode at the hinge region and redirect kinase selectivity away from VEGFR2/PDGFRβ toward other kinase targets. Although direct kinome‑wide profiling data for the target compound are not publicly available, the well‑established SAR within this series [1] provides a strong class‑level inference that its selectivity fingerprint differs substantially from that of 6b.

Kinase selectivity Structure-activity relationship Hinge binder design

Recommended Research and Procurement Scenarios for 3,4-Diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide


Use as a Low‑Potency Control Probe for VEGFR2 SAR Studies

Given its ~4,000‑fold weaker VEGFR2 inhibitory activity relative to compound 6b [1][2], the target compound can serve as a negative‑control or low‑potency comparator in VEGFR2‑focused structure–activity relationship (SAR) campaigns. When evaluating new analogs that explore alternative linker geometries, this compound provides a quantitative baseline demonstrating how para‑substituted 2‑imidazo[1,2‑b]pyridazine connectivity impacts potency [3]. Researchers should procure this compound specifically when designing head‑to‑head comparisons that require a well‑characterized, weakly active member of the imidazo[1,2‑b]pyridazine benzamide series.

Physicochemical Benchmarking for Imidazo[1,2-b]pyridazine Library Design

With a calculated logP of 3.8 and tPSA of 87 Ų, the target compound occupies a physicochemical space intermediate between the more lipophilic sorafenib and the more polar sunitinib [4]. This makes it a useful reference compound for medicinal chemistry teams optimizing ADME properties within the imidazo[1,2‑b]pyridazine chemotype. It can be procured as a calibration standard for chromatographic logD measurements or as a solubility control in high‑throughput ADME screening cascades.

Kinase Selectivity Profiling of 2‑Linked Imidazo[1,2-b]pyridazine Scaffolds

The target compound differs from the well‑characterized 6‑phenoxy series (represented by 6b) in that it employs a 2‑linked imidazo[1,2‑b]pyridazine architecture [3]. This distinct connectivity is expected to alter the hinge‑binding mode and redirect kinase selectivity [3]. Researchers conducting broad‑panel kinome profiling (e.g., using commercial kinase‑profiling services) can include this compound as a representative of the 2‑linked sub‑series to map its selectivity fingerprint against that of the 6‑phenoxy sub‑series, thereby generating valuable data for scaffold‑hopping strategies.

Negative Control for VEGFR2‑Dependent Cellular Angiogenesis Assays

Because the target compound lacks potent VEGFR2 inhibitory activity (IC₅₀ ~28 μM) [1], it is an ideal negative control for cellular assays that measure VEGF‑stimulated endothelial cell proliferation, migration, or tube formation. When used alongside compound 6b (IC₅₀ 7.1 nM [2]) as a positive control, the target compound helps establish a robust assay window and confirms that observed anti‑angiogenic effects are specifically due to VEGFR2 inhibition rather than nonspecific cytotoxicity.

Quote Request

Request a Quote for 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.